rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis
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Overview
Description
rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis: is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl (3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using solvents like dichloromethane or ethanol.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal yield and purity.
Automated Purification: Automated purification systems are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-tert-butyl(3R,4R)-3-amino-4-benzylpyrrolidine-1-carboxylate
- rac-tert-butyl(3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
- rac-tert-butyl((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
Comparison: rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis is unique due to its ethenyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-ethenylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4;/h5,8-9H,1,6-7,12H2,2-4H3;1H/t8-,9+;/m0./s1 |
InChI Key |
PQPMWXFZMQXAKZ-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C=C.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C=C.Cl |
Origin of Product |
United States |
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